molecular formula C16H14Br2 B14697969 1,1'-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene CAS No. 30979-49-8

1,1'-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene

Cat. No.: B14697969
CAS No.: 30979-49-8
M. Wt: 366.09 g/mol
InChI Key: ITNGDRASFSYSQR-UHFFFAOYSA-N
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Description

1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a methyl group, and connected to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromine under controlled conditions . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different halogens or functional groups, while oxidation and reduction reactions can lead to various cyclopropane derivatives.

Scientific Research Applications

1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to the biological activity of cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene involves its interaction with molecular targets through its reactive bromine atoms and cyclopropane ring. The compound can undergo various chemical transformations, leading to the formation of different products that can interact with biological molecules or other chemical entities. The specific pathways and molecular targets depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

30979-49-8

Molecular Formula

C16H14Br2

Molecular Weight

366.09 g/mol

IUPAC Name

(2,2-dibromo-3-methyl-1-phenylcyclopropyl)benzene

InChI

InChI=1S/C16H14Br2/c1-12-15(16(12,17)18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

ITNGDRASFSYSQR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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